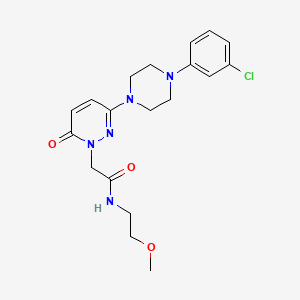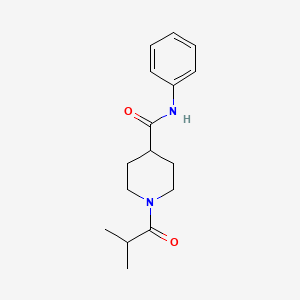![molecular formula C23H26N2O5S B12166742 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester CAS No. 379256-27-6](/img/structure/B12166742.png)
3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester typically involves multiple steps. The starting materials include thiophene-3-carboxylic acid and various reagents to introduce the desired functional groups. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the thiophene ring and other functional groups may contribute to biological activity, such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: A simpler derivative with similar aromatic properties.
2-Isoindolinecarboxylic acid, 1,3-dioxo-, ethyl ester: Shares structural similarities but lacks the thiophene ring.
3-Methylthiophene-2-carboxylic acid: Another thiophene derivative with a methyl group at the 3-position.
Uniqueness
What sets 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester apart is its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
CAS No. |
379256-27-6 |
|---|---|
Molecular Formula |
C23H26N2O5S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O5S/c1-4-30-23(29)19-14(2)15(3)31-20(19)24-18(26)12-6-5-9-13-25-21(27)16-10-7-8-11-17(16)22(25)28/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H,24,26) |
InChI Key |
BHKMPDMGHXUUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline](/img/structure/B12166661.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B12166665.png)

![N-[4-(benzyloxy)phenyl]-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B12166681.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12166695.png)
![6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12166696.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B12166697.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166705.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B12166709.png)

![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12166719.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B12166735.png)

